tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate
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Overview
Description
tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate is a chemical compound with the molecular formula C9H18N2O3S It is known for its unique structure, which includes a thiolane ring and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiolane ring and carbamate group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)carbamate
- tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-ethylcarbamate
Uniqueness
tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate is unique due to its specific substitution pattern and the presence of both a thiolane ring and a carbamate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate, also known by its CAS number 2138219-55-1, is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the formation of covalent bonds. The thiolane ring in its structure may contribute to its reactivity and interaction with nucleophilic sites in proteins or enzymes, potentially leading to inhibition or modulation of their activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfoximines, a related class of compounds, have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus (MRSA) | 0.78 - 3.125 µg/mL |
Compound B | Enterococcus faecium (VRE) | 0.78 - 3.125 µg/mL |
These findings suggest that this compound may share similar antimicrobial properties and could be a candidate for further development in combating resistant bacterial strains .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of sulfoximine derivatives for their antibacterial activity against multidrug-resistant strains. The results showed that certain derivatives exhibited strong bactericidal effects comparable to established antibiotics like vancomycin and linezolid. This suggests that this compound could be similarly effective .
Case Study 2: Cytotoxicity Assessment
In vitro assays were conducted to assess the cytotoxicity of related thiolane compounds on human cancer cell lines. Results demonstrated significant cytotoxic effects at micromolar concentrations, indicating potential for therapeutic applications in oncology .
Properties
IUPAC Name |
tert-butyl N-(1-imino-1-oxothiolan-3-yl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(13)12(4)8-5-6-16(11,14)7-8/h8,11H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQMKZBTTPTZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCS(=N)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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